molecular formula C18H24N4O B255811 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one

货号 B255811
分子量: 312.4 g/mol
InChI 键: DFTJNZSJYHUSBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one, also known as BP-897, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BP-897 is a selective dopamine D3 receptor antagonist that has been shown to have promising effects in preclinical studies.

作用机制

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one selectively blocks dopamine D3 receptors, which are primarily found in the mesolimbic system of the brain. By blocking these receptors, 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to decrease dopamine release in the nucleus accumbens, which is a key region involved in reward processing. It has also been shown to decrease the activity of the mesolimbic dopamine system, which is thought to contribute to drug-seeking behavior.

实验室实验的优点和局限性

One advantage of using 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise targeting of this receptor subtype. However, one limitation is that 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one has relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective inhibition.

未来方向

Future research on 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one could focus on its potential therapeutic applications in specific neurological and psychiatric disorders. Additionally, further studies could investigate the underlying mechanisms of 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one's effects on the mesolimbic dopamine system and explore other receptor subtypes that may be involved in its actions. Finally, the development of more potent and selective dopamine D3 receptor antagonists could lead to improved therapeutic options for a range of disorders.

合成方法

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one can be synthesized through a multistep process starting with the reaction of 4-benzylpiperazine with 2-bromoacetophenone to form 2-(4-benzylpiperazin-1-yl)acetophenone. This intermediate is then reacted with 2-chloro-N-(propan-2-yl)pyrimidin-4-amine to yield 2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one.

科学研究应用

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential in the treatment of drug addiction, depression, schizophrenia, and Parkinson's disease.

属性

产品名称

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one

分子式

C18H24N4O

分子量

312.4 g/mol

IUPAC 名称

2-(4-benzylpiperazin-1-yl)-6-propan-2-yl-1H-pyrimidin-4-one

InChI

InChI=1S/C18H24N4O/c1-14(2)16-12-17(23)20-18(19-16)22-10-8-21(9-11-22)13-15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,20,23)

InChI 键

DFTJNZSJYHUSBV-UHFFFAOYSA-N

手性 SMILES

CC(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3

SMILES

CC(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3

规范 SMILES

CC(C)C1=CC(=O)N=C(N1)N2CCN(CC2)CC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。